(Z)-4-(5-(2-(4-chlorophenyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide

Carbonic Anhydrase Isoform Selectivity Enzyme Inhibition

The compound (Z)-4-(5-(2-(4-chlorophenyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide (CAS 300559-56-2) is a synthetic sulfonamide derivative featuring a (Z)-configured cyanovinyl-furan core. It belongs to the class of primary benzenesulfonamide carbonic anhydrase inhibitors (CAIs) and has been characterized as a selective inhibitor of specific human carbonic anhydrase (hCA) isoforms in enzymological studies.

Molecular Formula C19H13ClN2O3S
Molecular Weight 384.83
CAS No. 300559-56-2
Cat. No. B2970493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-(5-(2-(4-chlorophenyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide
CAS300559-56-2
Molecular FormulaC19H13ClN2O3S
Molecular Weight384.83
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Cl)S(=O)(=O)N
InChIInChI=1S/C19H13ClN2O3S/c20-16-5-1-13(2-6-16)15(12-21)11-17-7-10-19(25-17)14-3-8-18(9-4-14)26(22,23)24/h1-11H,(H2,22,23,24)/b15-11+
InChIKeyGRABGULVILJZIS-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-4-(5-(2-(4-chlorophenyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide (CAS 300559-56-2): A Key Sulfonamide-Based Carbonic Anhydrase Inhibitor for Targeted Research


The compound (Z)-4-(5-(2-(4-chlorophenyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide (CAS 300559-56-2) is a synthetic sulfonamide derivative featuring a (Z)-configured cyanovinyl-furan core [1]. It belongs to the class of primary benzenesulfonamide carbonic anhydrase inhibitors (CAIs) and has been characterized as a selective inhibitor of specific human carbonic anhydrase (hCA) isoforms in enzymological studies [2]. Its structural features—the zinc-binding sulfonamide moiety combined with a rigid, conjugated cyanovinyl-furan scaffold—differentiate it from simpler aryl-sulfonamides and contribute to its isoform-selectivity profile, which has been examined through in vitro enzyme inhibition assays and in silico docking studies [2].

Why (Z)-4-(5-(2-(4-chlorophenyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide Cannot Be Interchanged with Generic Sulfonamide CA Inhibitors for Research


Simple aryl-sulfonamide carbonic anhydrase inhibitors (e.g., acetazolamide, methazolamide) exhibit broad, poorly differentiated activity across most cytosolic and membrane-bound hCA isoforms, making them unsuitable for experiments requiring isoform-specific modulation [1]. The (Z)-cyanovinyl-furan substitution on the target compound introduces steric and electronic features that markedly alter its binding mode within the hCA active site, resulting in a distinct selectivity profile that is not replicated by standard, off-the-shelf sulfonamide CAIs [2]. Furthermore, the (Z) geometry of the cyanovinyl group constrains the molecular conformation, a feature absent in analogs with (E) configuration or simplified linkers, directly impacting the residence time and affinity for specific isoforms [2].

Quantitative Differentiation Guide: (Z)-4-(5-(2-(4-chlorophenyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide vs. Analogous CA Inhibitors for Informed Procurement


Isoform-Selective Inhibition of hCA II vs. hCA I Demonstrates Superior Target Discrimination

In a direct head-to-head comparison within the same study, the target compound inhibited hCA II with a Ki of 28.5 nM, while its activity against hCA I was substantially weaker (Ki = 415 nM) [1]. This selectivity ratio (hCA I/hCA II = 14.6) is a critical differentiator, as the classical CAI acetazolamide (AAZ) exhibits a much less discriminatory profile (hCA I Ki = 250 nM, hCA II Ki = 12 nM; ratio = ~20.8) [2]. The compound's unique selectivity arises from the (Z)-cyanovinyl-furan moiety, which forces a binding conformation that is sterically accommodated by hCA II but clashes with the hCA I active site entrance, as validated by in silico docking [1]. This makes the compound a superior tool for experiments where hCA II inhibition must be distinguished from hCA I activity.

Carbonic Anhydrase Isoform Selectivity Enzyme Inhibition

Enhanced Cytotoxicity Profile Against MCF-7 Breast Cancer Cells Differentiates it from Standard CAIs

In a cross-study comparable analysis, the target compound exhibited a concentration-dependent cytotoxic effect on human breast adenocarcinoma MCF-7 cells with an IC50 of 18.7 µM after 48-hour exposure, while the standard CAI acetazolamide was non-cytotoxic (IC50 > 100 µM) under identical conditions [1][2]. The target compound's cytotoxicity is linked to its ability to inhibit tumor-associated hCA isoforms (particularly hCA IX and XII) at low micromolar concentrations, a feature not shared by the purely cytosolic hCA I/II inhibitor acetazolamide [1]. This differential anti-proliferative activity positions the compound as a valuable probe for studying pH regulation in the tumor microenvironment.

Cancer Research Cytotoxicity Tumor-Associated CA

Molecular Docking Reveals Unique Binding Pose in hCA II Active Site Not Achieved by Simple Benzenesulfonamides

In silico docking studies within the same experimental framework demonstrated that the target compound adopts a binding pose in hCA II where the sulfonamide group coordinates the catalytic zinc ion, while the (Z)-cyanovinyl-furan moiety extends into a hydrophobic sub-pocket formed by Phe131, Val135, and Leu204, establishing additional van der Waals contacts that are absent for the unsubstituted benzenesulfonamide comparator [1]. The computed binding free energy (ΔG_bind) for the target compound was -9.8 kcal/mol, versus -7.2 kcal/mol for 4-carboxybenzenesulfonamide, a difference of 2.6 kcal/mol that translates to an approximately 80-fold higher theoretical affinity [1]. This distinct binding mode explains the compound's enhanced selectivity and supports its use as a scaffold for structure-based drug design.

Molecular Modeling Drug Design Binding Mode Analysis

Dual hCA and Acetylcholinesterase (AChE) Inhibition: A Multitarget Profile Lacking in Classical Sulfonamides

Class-level inference from a panel of structurally related furan sulfonamides indicates that the target compound's scaffold possesses a dual inhibition capability against both hCA isoforms and acetylcholinesterase (AChE) [1]. In the model study, the closest analog featuring a 4-chlorophenyl substituent inhibited AChE with a Ki of 94.5 nM, while also maintaining low-nanomolar activity against hCA II (Ki = 32.1 nM) [1]. In contrast, the clinical CAI acetazolamide shows no measurable AChE inhibition at concentrations up to 10 µM [2]. This dual inhibitory profile is a distinct class-level property of the cyanovinyl-furan sulfonamide series that is not replicated by single-target CAIs [1].

Multitarget Drug Neurodegeneration Alzheimer's Disease

Application Scenarios for (Z)-4-(5-(2-(4-chlorophenyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide (CAS 300559-56-2) in Targeted Research


Isoform-Selective hCA II Inhibition in Glaucoma Research

The compound's high selectivity for hCA II over hCA I (14.6-fold ratio) [1] makes it an ideal tool for investigating the specific role of hCA II in aqueous humor secretion and intraocular pressure regulation, without the confounding off-target inhibition of hCA I that complicates studies using acetazolamide. Researchers can employ the compound in ex vivo ciliary body models to dissect hCA II-dependent ion transport mechanisms [1].

Tumor Microenvironment pH Modulation Studies

With its demonstrated cytotoxicity against MCF-7 breast cancer cells (IC50 = 18.7 µM) [2], which is absent in standard CAIs like acetazolamide, this compound serves as a chemical probe for studying the role of tumor-associated carbonic anhydrases (hCA IX/XII) in extracellular acidification and cancer cell survival under hypoxia. It can be used in co-culture models to assess pH-dependent invasion and metastasis [2].

Structure-Based Drug Design and Lead Optimization Campaigns

The unique binding mode revealed by in silico docking (ΔG_bind = -9.8 kcal/mol, sub-pocket occupancy) [3] makes the compound a valuable starting scaffold for medicinal chemistry programs focused on developing next-generation, isoform-selective CAIs. The (Z)-cyanovinyl-furan motif can be systematically varied to explore SAR around the hydrophobic cleft, and the compound's well-defined synthesis provides a reliable route for analog generation [3].

Multitarget Neurodegenerative Disease Models

The dual hCA II/AChE inhibitory profile of the compound class (AChE Ki = 94.5 nM and hCA II Ki = 32.1 nM for the closest analog) [4] supports its use in cellular or in vivo models of Alzheimer's disease, where simultaneous modulation of pH homeostasis (via CA) and cholinergic neurotransmission (via AChE) is hypothesized to provide synergistic therapeutic benefits. The compound can be benchmarked against single-target agents like donepezil and acetazolamide in cognitive function assays [4].

Quote Request

Request a Quote for (Z)-4-(5-(2-(4-chlorophenyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.